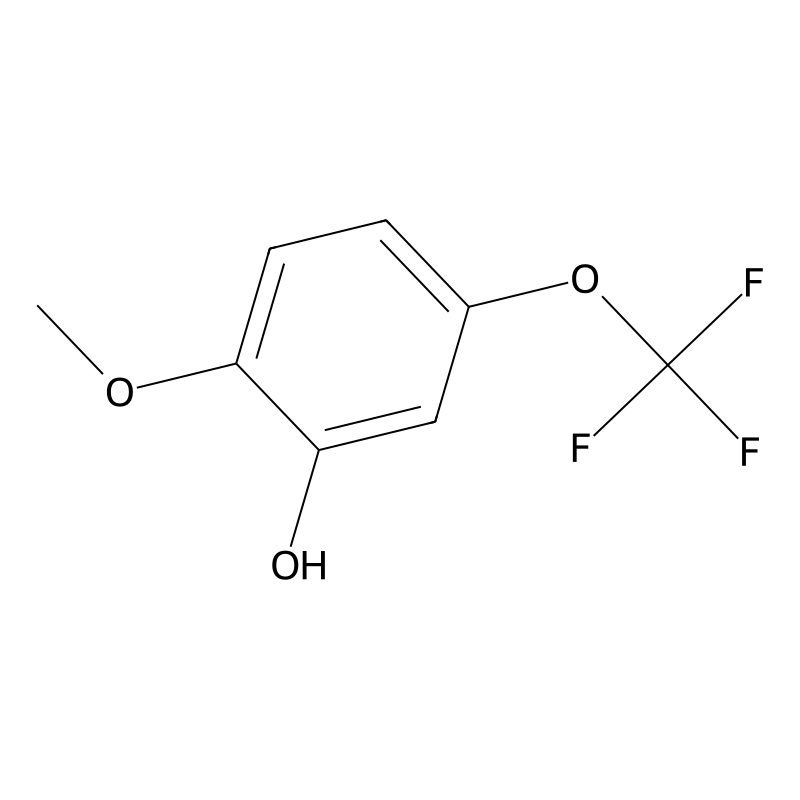2-Methoxy-5-(trifluoromethoxy)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Pharmaceutical Applications
The presence of the methoxy and trifluoromethoxy groups suggests potential for this compound to interact with biological systems. Trifluoromethyl groups are a common functional group found in many pharmaceuticals due to their ability to improve drug properties such as bioavailability and metabolic stability []. Further research would be needed to determine if 2-Methoxy-5-(trifluoromethoxy)phenol possesses any specific biological activity.
Material Science Applications
Fluorinated aromatic compounds can be useful in material science applications due to their unique properties such as thermal stability and electrical conductivity []. 2-Methoxy-5-(trifluoromethoxy)phenol could potentially be investigated for its suitability in developing new materials.
2-Methoxy-5-(trifluoromethoxy)phenol is an aromatic compound characterized by its unique trifluoromethoxy group, which contributes to its chemical properties and biological activity. With the molecular formula and a molecular weight of approximately 192.14 g/mol, this compound exhibits significant solubility and is classified as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring . The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological systems.
- Nucleophilic Substitution: The trifluoromethoxy group can be replaced in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
- Esterification: The hydroxyl group can participate in esterification reactions, forming esters with carboxylic acids.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
These reactions allow for the modification of the compound for various applications in pharmaceuticals and materials science .
2-Methoxy-5-(trifluoromethoxy)phenol exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against certain bacteria and fungi, making it a candidate for pharmaceutical applications.
- Enzyme Inhibition: It has been identified as a potential inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .
- Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .
Several methods have been developed for synthesizing 2-Methoxy-5-(trifluoromethoxy)phenol:
- Methylation and Formylation:
- Trifluoromethylation:
- Purification Techniques:
The applications of 2-Methoxy-5-(trifluoromethoxy)phenol span various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
- Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.
- Material Science: The compound can be used in the formulation of specialty materials due to its unique chemical properties .
Interaction studies involving 2-Methoxy-5-(trifluoromethoxy)phenol have revealed important insights into its pharmacokinetics and mechanism of action:
- Binding Affinity: Research indicates that it may bind to specific receptors or enzymes, influencing metabolic pathways.
- Bioavailability and Toxicity: Studies on absorption and toxicity are critical for assessing its safety profile in therapeutic applications .
Similar Compounds: Comparison
Several compounds share structural similarities with 2-Methoxy-5-(trifluoromethoxy)phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4-(trifluoromethyl)phenol | Similar methoxy and trifluoromethyl groups | Different position of substituents affects reactivity |
| 2-Hydroxy-5-(trifluoromethyl)phenol | Hydroxyl instead of methoxy | Potentially different biological activities |
| 3-Methoxy-4-(trifluoromethyl)phenol | Methoxy at a different position | Variations in solubility and reactivity |
These compounds highlight the uniqueness of 2-Methoxy-5-(trifluoromethoxy)phenol through variations in substituent positions and types, which significantly influence their properties and potential applications .








